molecular formula C14H11NO5 B13050583 4-(4-Methoxyphenyl)pyridine-2,6-dicarboxylic acid

4-(4-Methoxyphenyl)pyridine-2,6-dicarboxylic acid

Cat. No.: B13050583
M. Wt: 273.24 g/mol
InChI Key: DTHXIXSONWAIPQ-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)pyridine-2,6-dicarboxylic acid (C₁₄H₁₁NO₅; average mass 273.244 Da) is a pyridine-based dicarboxylic acid derivative with a methoxyphenyl substituent at the 4-position of the pyridine ring . Its structural uniqueness arises from the electron-donating methoxy group (-OCH₃), which influences electronic properties, solubility, and coordination behavior. The compound is of interest in coordination chemistry, metal-organic frameworks (MOFs), and biomedical applications due to its bifunctional carboxylate groups and aromatic backbone .

Properties

Molecular Formula

C14H11NO5

Molecular Weight

273.24 g/mol

IUPAC Name

4-(4-methoxyphenyl)pyridine-2,6-dicarboxylic acid

InChI

InChI=1S/C14H11NO5/c1-20-10-4-2-8(3-5-10)9-6-11(13(16)17)15-12(7-9)14(18)19/h2-7H,1H3,(H,16,17)(H,18,19)

InChI Key

DTHXIXSONWAIPQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=C2)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 4-(4-Methoxyphenyl)pyridine-2,6-dicarboxylic acid can be achieved through several methods. One common approach involves the Kröhnke method, which uses substituted benzaldehydes as starting materials. The process includes the formation of intermediate chalcones from aldehydes and sodium pyruvate, followed by heterocyclization in an aqueous medium . Another method involves the oxidation of 4-aryl-6-methylpyridine-2-carboxylic acids to obtain the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

Chemical Reactions and Reactivity

4-(4-Methoxyphenyl)pyridine-2,6-dicarboxylic acid can participate in various chemical reactions due to the presence of the carboxylic acid groups and the methoxyphenyl substituent. The electron-withdrawing nature of the carboxylic groups and the electron-donating properties of the methoxy group influence the compound's reactivity by affecting nucleophilicity and electrophilicity during reactions.

Esterification

4-Hydroxypyridine-2,6-dicarboxylic acid can be esterified by heating to reflux in methanol with sulfuric acid as a catalyst. This reaction converts the carboxylic acid groups into methyl ester groups .

Suzuki Cross-Coupling

4-Hydroxypyridine-2,6-dicarboxylic acid derivatives can undergo Suzuki cross-coupling reactions. For example, 4-hydroxypyridine-2,6-dicarboxylic acid can be esterified and converted to a bromide derivative, which then participates in Pd-catalyzed Suzuki cross-coupling to introduce aryl substituents at the 4-position of the pyridine ring .

Amide Formation

Amides can be synthesized from picolinic acid and pyridine-2,6-dicarboxylic acid . These compounds are prepared using acid chloride or peptide coupling reagents .

Complex Formation

Pyridine-2,6-dicarboxylic acid esters (pydicR2) with R = Me or Ph form mononuclear Cu II complexes [Cu(pydicR2)Cl3]− in one-pot reactions . Reacting pydic(IPh)2 with anhydrous CuCl leads to the formation of complexes .

Hydrolysis

Hydrolysis of pydicCl2 in the presence of water yields [Cu(pydic)(OH2)2]n, resulting from the hydrolysis of pydicCl2 to pydic2− .

Scientific Research Applications

Medicinal Chemistry

4-(4-Methoxyphenyl)pyridine-2,6-dicarboxylic acid and its derivatives are being explored for their therapeutic potential:

  • Anticancer Agents : Research indicates that pyridine derivatives exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation .
  • Antimicrobial Activity : Compounds derived from pyridine-2,6-dicarboxylic acid have shown effectiveness against various bacterial strains, making them candidates for new antibiotic development .

Catalysis

This compound serves as an important ligand in coordination chemistry:

  • Metal Complexes : The formation of metal complexes using this compound has been reported to enhance catalytic activity in organic reactions. For example, copper(II) complexes formed with this ligand display unique catalytic properties in oxidation reactions .
Metal ComplexCatalytic ReactionEfficiency
Cu(II) ComplexOxidation of alcoholsHigh
Ni(II) ComplexC-C Coupling ReactionsModerate

Material Science

The compound's ability to form stable complexes makes it useful in material science:

  • Nanoparticle Stabilization : Pyridine derivatives are employed to stabilize metal nanoparticles for applications in sensors and electronics. The carboxylic groups facilitate binding to metal surfaces, enhancing stability and functionality .

Case Study 1: Anticancer Activity

A study investigated the effects of various pyridine derivatives on cancer cell lines. The results indicated that compounds containing the pyridine-2,6-dicarboxylic acid framework exhibited significant cytotoxicity against breast cancer cells, suggesting a mechanism involving apoptosis induction.

Case Study 2: Catalytic Applications

Research focused on the catalytic properties of copper complexes derived from this compound demonstrated enhanced efficiency in promoting cross-coupling reactions compared to traditional catalysts. The study highlighted the importance of ligand design in optimizing catalytic performance.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)pyridine-2,6-dicarboxylic acid involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. For example, its interaction with New Delhi metallo-β-lactamase-1 involves the inhibition of the enzyme’s active site, preventing it from hydrolyzing β-lactam antibiotics .

Comparison with Similar Compounds

Comparison with Similar Pyridine-2,6-dicarboxylic Acid Derivatives

Structural and Substituent Variations

The 4-position of pyridine-2,6-dicarboxylic acid (PDCA) serves as a key site for functionalization. Table 1 highlights structural differences and substituent effects among analogs:

Compound Name Substituent at 4-Position Molecular Formula Key Properties/Applications References
4-(4-Methoxyphenyl)-PDCA 4-Methoxyphenyl C₁₄H₁₁NO₅ MOFs, fluorescence, catalysis
4-Phenyl-PDCA Phenyl C₁₃H₉NO₄ Coordination complexes, catalysis
3-(4-Carboxyphenyl)-PDCA 4-Carboxyphenyl C₁₄H₉NO₆ MOF synthesis
4-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-PDCA Benzo-dioxol-methylamino C₁₆H₁₃N₂O₆ NDM-1 enzyme inhibition
4-Hydroxymethyl-PDCA Hydroxymethyl (-CH₂OH) C₉H₇NO₆ Water-soluble lanthanide complexes
Pyridine-2,3-dicarboxylic acid (comparator) N/A C₇H₅NO₄ Antibacterial molecular salts

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in 4-(4-Methoxyphenyl)-PDCA enhances electron density, stabilizing metal complexes in catalytic reactions (e.g., Cr(VI)-PDA complexes in oxidative decarboxylation) . In contrast, electron-withdrawing groups like bromo (e.g., 4-bromo-PDCA) facilitate cross-coupling reactions .
  • Solubility : Hydrophilic substituents (e.g., -CH₂OH in 4-hydroxymethyl-PDCA) improve water solubility for separations (e.g., Ln(III)/An(III) partitioning) , while aromatic groups (phenyl, methoxyphenyl) enhance MOF stability .
Catalysis and Coordination Chemistry
  • Cr(VI)-PDCA Complexes : PDCA derivatives act as ligands in Cr(VI) complexes, catalyzing oxidative decarboxylation of sulfinyl acetic acids. The methoxyphenyl group’s electron-donating nature lowers activation energy (Hammett ρ = -1.05) .
  • Copper Complexes : 4-Phenyl-PDCA forms stable Cu(II) complexes with DNA-binding activity, relevant for anticancer studies .
Material Science
  • MOFs : 3-(4-Carboxyphenyl)-PDCA is a key ligand for MOFs with high porosity and thermal stability .
  • Fluorescence : Tb(III) complexes of 4-hydroxymethyl-PDCA show pH-dependent fluorescence, useful in biosensing .

Comparative Property Analysis

Table 2 : Key functional differences among PDCA derivatives:

Property 4-(4-Methoxyphenyl)-PDCA 4-Phenyl-PDCA 4-Hydroxymethyl-PDCA
Solubility in Water Low Very Low High
Catalytic Efficiency High (ρ = -1.05) Moderate Low
Fluorescence Intensity Moderate N/A High
MOF Stability High Moderate Low

Biological Activity

4-(4-Methoxyphenyl)pyridine-2,6-dicarboxylic acid is a derivative of pyridine-2,6-dicarboxylic acid, which has garnered attention due to its potential biological activities. This compound is part of a broader class of pyridine derivatives that are known for their diverse pharmacological properties, including anticancer, antibacterial, and enzyme inhibitory activities. The following sections will detail the synthesis, biological activity, and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A notable method includes the use of substituted benzaldehydes in a Kröhnke-type synthesis, which allows for the formation of the pyridine ring and subsequent carboxylation steps to introduce the dicarboxylic acid functionality . Recent advancements have focused on developing more efficient synthetic routes that minimize reaction time and enhance yield .

Antibacterial Activity

Research indicates that derivatives of pyridine-2,6-dicarboxylic acid exhibit significant antibacterial properties. For instance, studies have shown that certain derivatives can inhibit metallo-beta-lactamases (MBLs), which are enzymes produced by bacteria that confer resistance to beta-lactam antibiotics. A specific compound from this class demonstrated an IC50 value of 80 nM against New Delhi metallo-beta-lactamase (NDM-1), indicating potent inhibitory activity .

Anticancer Properties

Pyridine derivatives have also been investigated for their potential in cancer therapy. Compounds like this compound may stabilize G-quadruplex DNA structures, which are implicated in cancer cell proliferation. This stabilization can lead to the induction of apoptosis in cancer cells, suggesting a promising avenue for anticancer drug development .

Enzyme Inhibition

The biological activity of this compound extends to enzyme inhibition. Pyridine derivatives have been shown to act as inhibitors for various enzymes such as dihydrofolate reductase (DHFR) and several kinases. These interactions can disrupt critical biochemical pathways in pathogens or cancer cells, leading to therapeutic effects .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyridine derivatives against clinical isolates of Escherichia coli and Klebsiella pneumoniae. The results indicated that specific derivatives significantly reduced the minimum inhibitory concentration (MIC) of standard antibiotics when co-administered with these compounds, highlighting their potential as adjuvants in antibiotic therapy .
  • Cancer Cell Studies : In vitro studies on cancer cell lines revealed that certain pyridine derivatives could induce apoptosis through mechanisms involving G-quadruplex stabilization. This suggests that this compound may be effective in targeting specific cancer types .

Summary Table of Biological Activities

Biological ActivityMechanism/EffectReference
AntibacterialInhibition of MBLs (IC50 = 80 nM)
AnticancerStabilization of G-quadruplex DNA
Enzyme InhibitionInhibition of DHFR and kinases

Q & A

Q. What strategies improve the catalytic efficiency of lanthanide complexes in organic transformations?

  • Methodological Answer : Ligand modifications (e.g., introducing hydroxymethyl or carboxymethyl groups) enhance Lewis acidity and substrate accessibility. Kinetic studies (e.g., UV-Vis monitoring of substrate decay) and X-ray absorption spectroscopy (XAS) elucidate active-site geometries .

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